molecular formula C11H14ClF2NO B6198799 1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride CAS No. 2680529-56-8

1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B6198799
CAS No.: 2680529-56-8
M. Wt: 249.7
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Description

1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13F2NO·HCl It is characterized by the presence of a cyclobutane ring, a difluoromethoxy group, and an amine group

Preparation Methods

The synthesis of 1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the aromatic ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound may be used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: It can be utilized in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or stability.

Comparison with Similar Compounds

1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and biological activity.

    1-[3-(methoxy)phenyl]cyclobutan-1-amine hydrochloride: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in chemical properties and applications.

    1-[3-(difluoromethyl)phenyl]cyclobutan-1-amine hydrochloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2680529-56-8

Molecular Formula

C11H14ClF2NO

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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